[(Z)-[1-[(4-Methylphenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloropropanoate
Overview
Description
[(Z)-[1-[(4-Methylphenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloropropanoate is a compound with the molecular formula C18H15ClN2O3 and a molecular weight of 342.78. This compound has recently gained attention in scientific research due to its potential implications in various fields of research and industry.
Preparation Methods
The synthesis of [(Z)-[1-[(4-Methylphenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloropropanoate involves several steps. The synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired purity and yield. Industrial production methods often involve optimizing these synthetic routes to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
[(Z)-[1-[(4-Methylphenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloropropanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reactions facilitated by catalysts such as palladium . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for synthesizing more complex moleculesIn industry, it can be used in the production of various materials and chemicals.
Mechanism of Action
The mechanism by which [(Z)-[1-[(4-Methylphenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloropropanoate exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, making it a valuable tool for studying biological mechanisms and developing therapeutic agents.
Comparison with Similar Compounds
[(Z)-[1-[(4-Methylphenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloropropanoate can be compared with other similar compounds such as 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol These compounds share structural similarities but differ in their chemical properties and applications
Properties
IUPAC Name |
[(Z)-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloropropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-12-7-9-14(10-8-12)11-22-16-6-4-3-5-15(16)17(18(22)23)21-25-19(24)13(2)20/h3-10,13H,11H2,1-2H3/b21-17- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DADPNIPLEYBOTE-FXBPSFAMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=NOC(=O)C(C)Cl)C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3/C(=N/OC(=O)C(C)Cl)/C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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